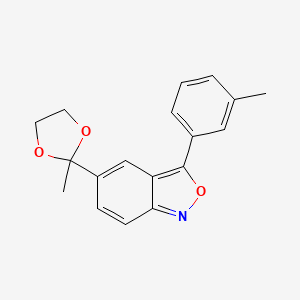
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzisoxazole" is not directly mentioned in the provided papers. However, the papers do discuss various related organic compounds and their synthesis, properties, and potential applications. For instance, the synthesis of isoxazole derivatives is covered, which is relevant to the benzisoxazole moiety of the compound . Additionally, the use of a pyrazole derivative for structural analysis and the study of its physical properties, such as thermal analysis and molecular geometry, could provide insights into similar analyses for the compound of interest .
Synthesis Analysis
The synthesis of isoxazole derivatives, as mentioned in the first paper, involves the reaction of 3,5-dimethylisoxazole with various bases and subsequent reactions to yield aminoalkyl-substituted isoxazoles . While this does not directly describe the synthesis of the specific benzisoxazole compound, it does provide a foundation for understanding the synthetic routes that could be applied to similar structures. The synthesis of pyrazole derivatives, as described in the fourth paper, involves characterization techniques that could be relevant for confirming the structure of the synthesized benzisoxazole compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as X-ray crystallography, FT-IR, NMR, MS, and UV-visible spectroscopy . These methods are crucial for determining the structure and conformation of organic molecules, including the spatial arrangement of atoms and the presence of specific functional groups. The analysis of the pyrazole derivative's crystal structure, including dihedral angles and hydrogen bonding patterns, could be analogous to the structural analysis required for the benzisoxazole compound .
Chemical Reactions Analysis
The papers do not provide specific reactions for the benzisoxazole compound. However, the third paper discusses the chemiluminescence process and intramolecular charge-transfer-induced decomposition in the context of bicyclic dioxetanes . This type of reaction analysis could be relevant if the benzisoxazole compound were to undergo similar photophysical or photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are often determined by their molecular structure. The fourth paper provides a comprehensive analysis of the physical properties of a pyrazole derivative, including thermal decomposition and molecular electrostatic potential . These analyses could be applied to the benzisoxazole compound to predict its behavior under various conditions and its potential interactions with other molecules.
Relevant Case Studies
While the provided papers do not include case studies on the specific benzisoxazole compound, they do offer insights into the properties and applications of structurally related compounds. For example, the second paper discusses the use of a pyrazolone derivative for the spectrophotometric determination of trace elements, which could suggest potential analytical applications for the benzisoxazole compound . Similarly, the antioxidant activities of oxadiazole derivatives, as explored in the fifth paper, could imply potential biological activities for the benzisoxazole compound .
Scientific Research Applications
Reaction Mechanisms and Synthesis
One study discusses the reaction of β-keto ethyleneacetals with hydroxylamine, highlighting the production of isoxazoles through acid-catalyzed cyclization. This process provides insights into the synthesis mechanisms that might be applicable to the chemical structure , offering a foundation for understanding its reactivity and potential modifications (Paradkar, Latham, & Krishnaswami, 1993).
Antitumor Activity
Research has demonstrated the synthesis and evaluation of benzothiazoles for their activities against cancer cell lines, suggesting the potential for analogs of the specified compound to be investigated for similar biological activities. These studies reveal structure-activity relationships and highlight the importance of specific substitutions for enhancing antitumor efficacy (Shi et al., 1996).
Antifungal and Antimicrobial Properties
A novel series of compounds incorporating the 1,3,4-oxadiazole motif, similar to the structure of interest, has been synthesized and evaluated for antifungal activity. This research provides a basis for the exploration of similar compounds for antimicrobial applications, suggesting the broader potential of such chemical frameworks in combating infectious diseases (Nimbalkar et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives, which share structural motifs with the chemical of interest, have been studied for their corrosion inhibition properties. These findings indicate the potential application of related compounds in protecting metals against corrosion, highlighting the versatility of such molecular frameworks in industrial applications (Yadav et al., 2013).
properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-13(10-12)17-15-11-14(6-7-16(15)19-22-17)18(2)20-8-9-21-18/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRKNLGIZNGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C4(OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)
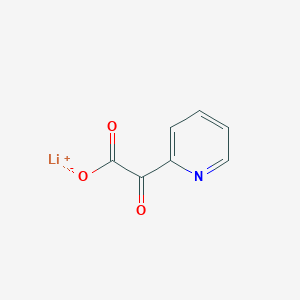
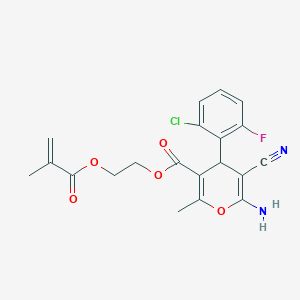

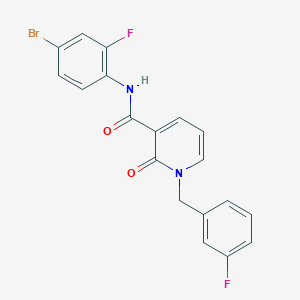
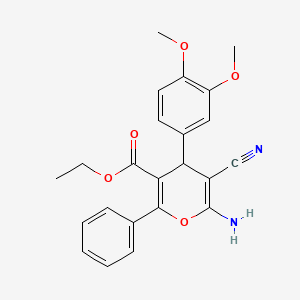
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)
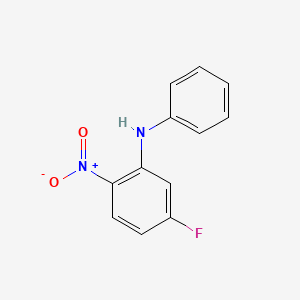
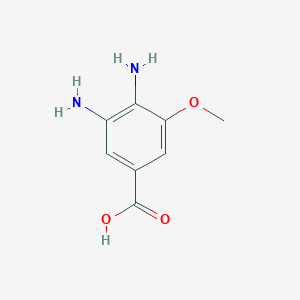
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)
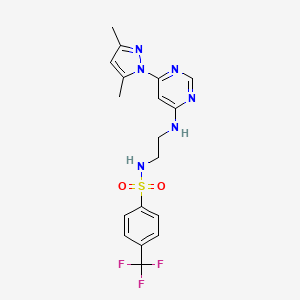
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)